5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
The compound “5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol” is a derivative of the 1,2,4-triazole class of compounds. 1,2,4-triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . The “5-(3-methoxyphenyl)” part suggests the presence of a methoxyphenyl group at the 5th position of the triazole ring. The “-3-thiol” indicates a sulfur-containing thiol group at the 3rd position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring substituted with a methoxyphenyl group and a thiol group. Detailed structural analysis would require experimental techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The thiol group might be prone to oxidation, and the aromatic ring could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the polar thiol and methoxy groups might increase its solubility in polar solvents .Scientific Research Applications
Pharmacological Potential
Antitumor, Anti-inflammatory, and Antioxidant Activities : Research conducted by Yu. G. Sameluk and A. Kaplaushenko (2015) revealed the synthesis of acetonitrilothio-1,2,4-triazoles from alkylation of 5-(2-, 3-, 4-methoxyphenyl and 3,4,5-trimethoxyphenyl)-3-thio-1,2,4-triazoles, showing potential for antitumor, anti-inflammatory, and antioxidant activities. The study emphasizes the chemical versatility of these compounds and their promising pharmacological profiles (Sameluk & Kaplaushenko, 2015).
Corrosion Inhibition
Corrosion Inhibition Performance : M. Yadav et al. (2013) synthesized benzimidazole derivatives, including 4-(phenyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol, and investigated their role as corrosion inhibitors for mild steel in HCl solution. These compounds exhibited significant inhibition efficiency, which increased with the concentration, showcasing the potential of 1,2,4-triazole derivatives in protecting metals against corrosion (Yadav, Behera, Kumar, & Sinha, 2013).
Antimicrobial Activities
Synthesis and Antimicrobial Activities : A study by H. Bektaş et al. (2007) on the synthesis of new 1,2,4-triazole derivatives highlighted their good to moderate antimicrobial activities against various microorganisms. This indicates the potential application of 5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Antiproliferative Activity
Antiproliferative Activity : Research on the synthesis of 2-(2-bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2b][1,2,4]triazoles by B. Narayana et al. (2010) revealed that these compounds have promising antiproliferative activities. This research paves the way for the application of triazole derivatives in cancer research, highlighting the therapeutic potential of these compounds (Narayana, Raj, & Sarojini, 2010).
Enzymatic Inhibition
Cholinesterase Inhibition : A study by M. Arfan et al. (2018) explored the enzymatic potential of S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as cholinesterase inhibitors, demonstrating significant inhibitory potential against AChE and BChE enzymes. This suggests the relevance of triazole derivatives in developing treatments for conditions like Alzheimer's disease (Arfan et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(3-methoxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-13-7-4-2-3-6(5-7)8-10-9(14)12-11-8/h2-5H,1H3,(H2,10,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTMZCCBDAJGRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=S)NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60479798 | |
Record name | 5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60479798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
419540-45-7 | |
Record name | 1,2-Dihydro-5-(3-methoxyphenyl)-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=419540-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60479798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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